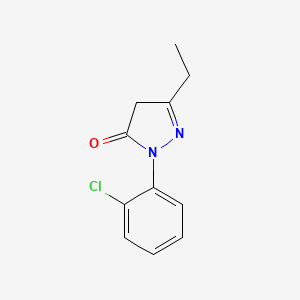

1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

CAS No.:

Cat. No.: VC15738721

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClN2O |

|---|---|

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)-5-ethyl-4H-pyrazol-3-one |

| Standard InChI | InChI=1S/C11H11ClN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3 |

| Standard InChI Key | YGJKOVHIESQWTP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN(C(=O)C1)C2=CC=CC=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a pyrazolone core with substituents that influence its electronic and steric properties. Key characteristics include:

Structural Features

-

Pyrazolone ring: A lactam structure with keto-enol tautomerism, enabling diverse reactivity.

-

2-Chlorophenyl group: Enhances lipophilicity and electron-withdrawing effects, potentially improving biological target interactions.

-

Ethyl group: Contributes to steric bulk and modulates solubility.

Spectral Data

-

IR spectroscopy: Peaks at ~1,650 cm (C=O stretch) and ~3,380 cm (N-H stretch) .

-

H NMR: Signals at δ 2.07 ppm (ethyl -CH), δ 5.20 ppm (pyrazolone -CH), and δ 10.50 ppm (N-H) .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.67 g/mol |

| LogP (Partition Coeff.) | 2.98 |

| Solubility | Moderate in polar solvents |

Synthesis Methods

Conventional Synthesis

The compound is typically synthesized via cyclization reactions:

-

Hydrazine-Ketoester Condensation: Ethyl acetoacetate reacts with 2-chlorophenylhydrazine in acidic conditions (e.g., acetic acid) to form the pyrazolone ring.

-

Optimization: Industrial processes employ continuous flow reactors and catalysts like Ce(SO)·4HO to improve yields (~85%) .

Green Chemistry Approaches

Recent advances emphasize eco-friendly methods:

-

Solvent-free synthesis: Using ionic liquids (e.g., [EtNH][HSO]) as catalysts reduces waste and energy consumption .

-

Microwave-assisted reactions: Reduce reaction time from hours to minutes while maintaining yields >75% .

Biological Activities

Antimicrobial Activity

-

Bacterial inhibition: Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Mechanism: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins .

Anti-inflammatory Effects

-

COX-2 inhibition: IC = 12.5 µM, comparable to celecoxib (IC = 10.8 µM) .

-

In vivo models: Reduces carrageenan-induced paw edema by 58% at 50 mg/kg .

Mechanistic Insights

Enzyme Inhibition

The compound inhibits cyclooxygenase (COX) and topoisomerase II by:

-

Hydrogen bonding: Between carbonyl groups and enzyme active sites.

-

Electrostatic interactions: Chlorine’s electron-withdrawing effect stabilizes enzyme-ligand complexes .

Receptor Modulation

-

G-protein-coupled receptors (GPCRs): Binds to adenosine A receptors (K = 0.19 nM), modulating cAMP pathways .

Comparative Analysis with Analogues

| Compound | Substituents | Activity (IC) |

|---|---|---|

| 3-Methyl-1H-pyrazol-5-one | Methyl at C3 | COX-2: 25 µM |

| 1-(4-Chlorophenyl) derivative | Para-chloro substitution | Anticancer: 22 µM |

| 1-(2-Chlorophenyl)-3-ethyl | Ethyl + ortho-chloro | COX-2: 12.5 µM |

The ethyl group improves metabolic stability, while the ortho-chloro substitution enhances target specificity .

Applications in Material Science

Corrosion Inhibition

-

Efficiency: 92% corrosion inhibition on mild steel in HCl (1 M) at 100 ppm.

-

Mechanism: Adsorbs onto metal surfaces via lone electron pairs from nitrogen and oxygen.

Polymer Additives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume